4,4,6-Trimethyl-1-(methylamino)-3,4-dihydropyrimidine-2(1H)-thione
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Overview
Description
4,4,6-Trimethyl-1-(methylamino)-3,4-dihydropyrimidine-2(1H)-thione is a heterocyclic compound with a pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1-(methylamino)-3,4-dihydropyrimidine-2(1H)-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,4,6-trimethyl-3,4-dihydropyrimidine-2-thione with methylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1-(methylamino)-3,4-dihydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methylamino group can participate
Properties
CAS No. |
54639-35-9 |
---|---|
Molecular Formula |
C8H15N3S |
Molecular Weight |
185.29 g/mol |
IUPAC Name |
4,6,6-trimethyl-3-(methylamino)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C8H15N3S/c1-6-5-8(2,3)10-7(12)11(6)9-4/h5,9H,1-4H3,(H,10,12) |
InChI Key |
LMHUEQFGYFPDCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1NC)(C)C |
Origin of Product |
United States |
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